molecular formula C13H15N3O3S B4616440 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4616440
M. Wt: 293.34 g/mol
InChI Key: RYRLIFOYRAWKJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides, involves starting from precursors like dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. Through controlled stoichiometry and reaction conditions, differential derivatization to carboxamides is achievable, producing a range of trisubstituted isoxazoles with potential insecticidal activity (Yu et al., 2009). Similarly, innovative methods have been developed for synthesizing aminoamide derivatives, leading to the creation of novel thienopyrazole derivatives through reactions with chloroacetyl chloride and thiourea, highlighting the flexibility and diversity in synthetic approaches for structurally complex compounds (Ahmed et al., 2018).

Molecular Structure Analysis

The detailed structural elucidation of compounds with highly substituted pyrazole skeletons has been achieved using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). This approach allows for the identification of substituents and the determination of molecular geometry, demonstrating the compound's complex molecular architecture (Girreser et al., 2016).

Chemical Reactions and Properties

The reactivity of similar compounds under microwave irradiation in the presence of N,N-dimethyl acetamide has been explored, leading to the synthesis of thieno[2,3-d]pyrimidines. This showcases the compound's reactivity and potential for forming diverse chemical structures through various synthetic routes (Davoodnia et al., 2009).

Physical Properties Analysis

The physical properties of related compounds have been characterized by techniques such as X-ray crystallography, revealing the planarity and dimer formation in their crystal structures. Such analysis is essential for understanding the intermolecular interactions and stability of these compounds (Rodier et al., 1993).

Chemical Properties Analysis

Investigations into the chemical properties include the study of conjugate reduction and alkylations, demonstrating the compound's ability to undergo transformations that introduce new functional groups and modify its chemical behavior (Lee et al., 2006). Additionally, the exploration of nucleophilic catalysts in peptide coupling reactions further highlights the compound's utility in synthetic organic chemistry (Shiina et al., 2008).

Scientific Research Applications

Synthesis and Characterization

  • Novel Derivative Synthesis : An innovative method led to the synthesis of a series of novel thienopyrazole derivatives starting from 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. This aminoamide derivative underwent various reactions to afford chloromethyl pyrimidinone, which was further transformed into thiol derivatives and subsequently alkylated. The synthesized compounds were characterized by elemental, FT-IR, 1H-NMR, and mass spectroscopy, showcasing a detailed synthetic route for novel compounds (Ahmed et al., 2018).

  • Chemoselective Nucleophilic Chemistry : Research on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides demonstrated their synthesis from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, leading to a variety of trisubstituted isoxazoles. This work highlighted chemoselective nucleophilic chemistry and evaluated the insecticidal activity of the compounds, contributing to the understanding of isoxazole derivatives' potential applications (Yu et al., 2009).

Catalytic and Chemical Reactions

  • Bimetallic Composite Catalysts : A study presented the use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts demonstrated high activity in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, highlighting the role of such compounds in catalysis (Bumagin et al., 2019).

  • Rhenium and Technetium Complexes : Research on N-[(Dialkylamino)(thiocarbonyl)]benzimidoyl chlorides led to the synthesis of novel tridentate ligands, which, when reacted with (NBu4)[MOCl4] (M = Re, Tc), produced oxorhenium(V) and oxotechnetium(V) complexes. These complexes were characterized by spectroscopic methods and X-ray crystallography, showcasing the utility of these compounds in forming complex metal structures (Huy et al., 2008).

Biological Activity

  • Antimicrobial and Antioxidant Activities : A study synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and evaluated them for antimicrobial and antioxidant activities. Some compounds exhibited promising activities, indicating the potential of these derivatives in designing biologically active agents (Sindhe et al., 2016).

properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-5-8(4)20-13(9(5)11(14)17)15-12(18)10-6(2)16-19-7(10)3/h1-4H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRLIFOYRAWKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(ON=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide

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